molecular formula C10H9NO3 B8319361 (1-H-indole-6-yloxy)-acetic acid

(1-H-indole-6-yloxy)-acetic acid

Cat. No. B8319361
M. Wt: 191.18 g/mol
InChI Key: GCBWBNOPNZULAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-H-indole-6-yloxy)-acetic acid is a useful research compound. Its molecular formula is C10H9NO3 and its molecular weight is 191.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1-H-indole-6-yloxy)-acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-H-indole-6-yloxy)-acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

2-(1H-indol-6-yloxy)acetic acid

InChI

InChI=1S/C10H9NO3/c12-10(13)6-14-8-2-1-7-3-4-11-9(7)5-8/h1-5,11H,6H2,(H,12,13)

InChI Key

GCBWBNOPNZULAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CN2)OCC(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

6-Hydroxyindole (1.0 g, 7.51 mmol) in degassed MeCN (10 mL) was added K2CO3 (1.14 g, 8.26 mmol) followed by tert-butyl bromoacetate (1.16 g, 8.26 mmol) and the reaction mixture was stirred for 20 hous under N2. The precipitate was filtered off and the solvent was removed in vacuo to give (1-H-indole-6-yloxy)-acetic acid. This was converted to [1-Cyclopropylmethyl-3-(thiazol-2-ylcarbamoyl)-1H-indol-6-yloxy]-acetic acid tert-butyl ester follwing general procedure (A). [1-Cyclopropylmethyl-3-(thiazol-2-ylcarbamoyl)-1H-indol-6-yloxy]-acetic acid was obtained by treating the intermediate with TFA-DCM (1:1) (2 mL) for 90 min before the solvent was removed in vacuo.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
1.14 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.16 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

6-Hydroxyindole (1.0 g, 7.51 mmol) in degassed MeCN (10 mL) was added K2CO3 (1.14 g, 8.26 mmol) followed by tert-butyl bromoacetate (1.16 g, 8.26 mmol) and the reaction mixture was stirred for 20 hours under N2. The precipitate was filtered off and the solvent was removed in vacuo to give (1-H-indole-6-yloxy)-acetic acid. This was converted to [1-Cyclopropylmethyl-3-(thiazol-2-ylcarbamoyl)-1H-indol-6-yloxy]-acetic acid tert-butyl ester following general procedure (A). [1-Cyclopropylmethyl-3-(thiazol-2-ylcarbamoyl)-1H-indol-6-yloxy]-acetic acid was obtained by treating the intermediate with TFA-DCM (1:1) (2 mL) for 90 min before the solvent was removed in vacuo.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
1.14 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.16 g
Type
reactant
Reaction Step Two

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